1-Phenyl-3-(3-thienyl)-2-propen-1-one
Description
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Properties
IUPAC Name |
(E)-1-phenyl-3-thiophen-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREUCWDGXKLIIY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-3-(3-thienyl)-2-propen-1-one, and what methodological considerations are critical for reproducibility?
- Answer : The Claisen-Schmidt condensation is a primary method, involving the base-catalyzed reaction of acetophenone derivatives with 3-thiophenecarboxaldehyde. Ethanol with aqueous NaOH at room temperature is a typical solvent system . Key reagents include sodium hydride (NaH) as a base and dichloromethane (DCM) as a solvent for intermediate steps . Ensure stoichiometric control of aldehydes to avoid side products like dienones.
| Synthetic Method | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Claisen-Schmidt Condensation | NaOH (aq.), ethanol, RT | Use excess aldehyde (1.2 eq.) |
| Acid/Base-Catalyzed Ketone | NaH, DCM, 0–5°C | Purify via column chromatography |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 1-Phenyl-3-(3-thienyl)-2-propen-1-one?
- Answer :
- 1H/13C NMR : Assign peaks using DEPT/APT to distinguish carbonyl (C=O, ~190 ppm) and thienyl protons (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolve π-π stacking between phenyl and thienyl groups; typical space group P21/c with Z = 4 .
- FT-IR : Confirm α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹) and thiophene ring (C-S vibration ~690 cm⁻¹) .
Q. How does the thienyl substituent influence the compound’s electronic and reactivity profile compared to phenyl-only analogs?
- Answer : The thienyl group enhances electron delocalization via sulfur’s lone pairs, lowering the LUMO energy and increasing electrophilicity at the α,β-unsaturated ketone. This accelerates Michael addition reactions. Intermolecular S···O interactions (2.9–3.2 Å) also stabilize crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
- Solvent Effects : Replace ethanol with DMF for higher solubility of intermediates, but monitor for side reactions (e.g., aldol condensation).
- Temperature Control : Slow addition of aldehydes at 0°C reduces exothermic side reactions .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks)?
- Answer :
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
- 2D NMR (COSY, NOESY) : Map through-space interactions to confirm regiochemistry. For example, NOE between thienyl H-2 and phenyl ortho-H confirms E-configuration .
- Computational DFT : Compare calculated vs. experimental 13C shifts to validate assignments (B3LYP/6-31G*) .
Q. What computational methods are suitable for predicting the compound’s binding affinity in biological targets?
- Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., kinases) using the thienyl group’s π-system for hydrophobic pockets.
- MD Simulations (GROMACS) : Assess stability of hydrogen bonds between the ketone and catalytic residues (e.g., Ser or Tyr in active sites) .
Q. How does 1-Phenyl-3-(3-thienyl)-2-propen-1-one serve as a scaffold in drug discovery, and what structural modifications enhance bioactivity?
- Answer :
-
Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl para-position to enhance cytotoxicity (IC50 improvements by 2–5×) .
-
Biological Targets : The α,β-unsaturated ketone acts as a Michael acceptor, inhibiting cysteine proteases (e.g., cathepsin B) via covalent bonding .
Derivative Modification Biological Activity 3-Trifluoromethyl analog -CF3 at phenyl IC50 = 1.2 µM (vs. WT: 5.8 µM) 4-Hydroxypropenone -OH at phenyl Enhanced solubility and ROS scavenging
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
